2-Amino-5-(trifluoromethyl)benzamide 2-Amino-5-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 16499-54-0
VCID: VC21091940
InChI: InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14)
SMILES: C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.15 g/mol

2-Amino-5-(trifluoromethyl)benzamide

CAS No.: 16499-54-0

Cat. No.: VC21091940

Molecular Formula: C8H7F3N2O

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(trifluoromethyl)benzamide - 16499-54-0

Specification

CAS No. 16499-54-0
Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
IUPAC Name 2-amino-5-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14)
Standard InChI Key MOKMVZDIJPORMZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-5-(trifluoromethyl)benzamide possesses a benzene ring core with three key functional groups: an amino group at position 2, a trifluoromethyl group at position 5, and a carboxamide moiety. The molecular formula of this compound is C8H7F3N2O, and it has a CAS registry number of 16499-54-0 . The presence of the trifluoromethyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Physical Properties

The physical properties of 2-Amino-5-(trifluoromethyl)benzamide are summarized in the following table:

PropertyValueReference
Molecular Weight204.15 g/mol
Exact Mass204.051
LogP2.668
Polar Surface Area (PSA)69.11 Ų
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14)
InChIKeyMOKMVZDIJPORMZ-UHFFFAOYSA-N

The relatively high LogP value (2.668) indicates considerable lipophilicity, which is primarily attributed to the trifluoromethyl group. This property enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability when considered for pharmaceutical applications .

Synthesis Methods

Industrial Production Considerations

Industrial production methods for benzamide derivatives often require optimization for large-scale synthesis. This typically involves consideration of:

  • Cost-effective starting materials

  • Environmentally sustainable reaction conditions

  • Purification methods suitable for bulk production

  • Quality control measures to ensure consistent purity

These considerations are particularly important for compounds containing trifluoromethyl groups, as fluorine chemistry often involves specialized reagents and reaction conditions.

Chemical Reactivity

Reactions Involving the Amino Group

The primary amino group at position 2 of 2-Amino-5-(trifluoromethyl)benzamide can participate in various reactions characteristic of aromatic amines:

  • Diazotization: The primary amine can react with nitrous acid to form diazonium salts, which can undergo subsequent transformations including substitution reactions.

  • Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amide derivatives. This is exemplified in related compounds such as 5-Acetomino-2-amino Benzotrifluoride (CAS: 1579-89-1) .

  • Nucleophilic Substitution: As a nucleophile, the amino group can participate in substitution reactions with electrophilic substrates.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally stable under most reaction conditions but exerts significant electronic effects on the molecule:

  • It acts as a strong electron-withdrawing group, influencing the electronic distribution in the aromatic ring

  • It enhances the acidity of nearby protons

  • It stabilizes negative charges that may develop during reactions

  • It resists metabolic degradation, contributing to the compound's potential stability in biological systems

Carboxamide Functionality

The carboxamide group in 2-Amino-5-(trifluoromethyl)benzamide can undergo several transformations:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid

  • Reduction: Using appropriate reducing agents, the carboxamide can be converted to an amine

  • Dehydration: The carboxamide can be dehydrated to form a nitrile derivative

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of similar compounds provide insights into the potential biological activity of 2-Amino-5-(trifluoromethyl)benzamide:

Structural FeaturePotential Impact on ActivityReferences
Trifluoromethyl groupEnhances lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in target proteins
Ortho-amino groupProvides hydrogen bonding capabilities, potential for further derivatization
Carboxamide moietyOffers hydrogen bond donor/acceptor capabilities, important for target recognition

The positioning of these functional groups creates a unique electronic and steric environment that can significantly influence the compound's interaction with biological targets.

Applications in Research and Industry

Medicinal Chemistry Applications

In medicinal chemistry, 2-Amino-5-(trifluoromethyl)benzamide and related compounds have potential applications in:

  • Drug Development: The compound may serve as a building block for the synthesis of more complex drug candidates, particularly those targeting enzymes or receptors where trifluoromethyl groups enhance binding affinity.

  • Structure-Activity Relationship Studies: The unique combination of functional groups makes it valuable for SAR studies, helping researchers understand how structural modifications affect biological activity.

  • Enzyme Inhibition: Similar compounds have shown promise as enzyme inhibitors, particularly against kinases, suggesting potential applications in cancer therapy and other areas .

Synthetic Intermediates

2-Amino-5-(trifluoromethyl)benzamide can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups provides various points for further derivatization:

  • The amino group can be modified through acylation, alkylation, or conversion to other nitrogen-containing functional groups

  • The carboxamide can be transformed through hydrolysis, reduction, or dehydration

  • The aromatic ring can undergo further substitution reactions

These transformation possibilities make the compound versatile in the design and synthesis of molecules with tailored properties and functions.

Comparative Analysis with Similar Compounds

A comparative analysis of 2-Amino-5-(trifluoromethyl)benzamide with structurally related compounds provides insight into the effect of structural variations on properties and potential applications:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
2-Amino-5-(trifluoromethyl)benzamideC8H7F3N2O204.15Reference compound
2-Amino-4-(trifluoromethyl)benzamideC8H7F3N2O204.15Trifluoromethyl at position 4 instead of 5
2-amino-N-phenyl-5-(trifluoromethyl)benzamideC14H11F3N2O280.24Additional N-phenyl substitution
2-Amino-5-chloro-3-(trifluoromethyl)benzamideC8H6ClF3N2O238.59Additional chloro group and repositioned trifluoromethyl group
2-Amino-5-[2-(trifluoromethyl)phenoxy]benzamideC14H11F3N2O2296.24Additional phenoxy linker with trifluoromethyl

This comparison illustrates how subtle structural changes—such as the position of the trifluoromethyl group or the addition of other substituents—can significantly affect the compound's properties while maintaining the core benzamide structure.

Effect of Trifluoromethyl Position

The position of the trifluoromethyl group (4- versus 5-position) can significantly impact the electronic distribution in the molecule, potentially altering:

  • Reactivity patterns of the aromatic ring

  • Binding orientations with biological targets

  • Physical properties such as solubility and lipophilicity

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